molecular formula C5H7BrN2O B042341 2-(4-bromo-1H-pyrazol-1-yl)ethanol CAS No. 214614-81-0

2-(4-bromo-1H-pyrazol-1-yl)ethanol

Cat. No. B042341
CAS RN: 214614-81-0
M. Wt: 191.03 g/mol
InChI Key: REUWXYIZJBMWPB-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-pyrazol-1-yl)ethanol, also known as 4-bromo-1-pyrazoleethanol, is a heterocyclic compound with a pyrazole ring and a bromo group attached to the ring. It is a colorless liquid with a boiling point of 248°C and a melting point of -50°C. This compound has a wide range of applications in organic synthesis, pharmaceuticals, and other areas.

Scientific Research Applications

Simple Assembly of Polysubstituted Pyrazoles

A study by Chagarovskiy et al. (2016) developed a general approach to synthesize 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols via a Brønsted acid-initiated reaction, leading to compounds with potential as bioactive substances and derivatives of antitumor alkaloids (Chagarovskiy et al., 2016).

Novel Pyrazolyl Thiazoles Synthesis

Kariuki et al. (2022) reported the synthesis of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, showcasing the versatility of pyrazole derivatives in constructing complex heterocyclic compounds with high yields (Kariuki et al., 2022).

Electro-catalyzed Multicomponent Transformation

Vafajoo et al. (2015) described an efficient synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives, highlighting the utility of pyrazole derivatives in green chemistry through electrocatalytic methods (Vafajoo et al., 2015).

Development of Water-Soluble Pyrazole-Based Nanoparticles

Alfei et al. (2021) focused on developing water-soluble formulations of bioactive pyrazole derivatives, encapsulating them in biodegradable dendrimers for potential clinical applications, significantly increasing the water solubility and enabling the study of their antibacterial effects (Alfei et al., 2021).

Safety and Hazards

“2-(4-bromo-1H-pyrazol-1-yl)ethanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-(4-bromopyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUWXYIZJBMWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586331
Record name 2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

214614-81-0
Record name 2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromopyrazol-1-yl)ethanol
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Synthesis routes and methods I

Procedure details

To a stirred solution of 4-bromo-1H-pyrazole in DMF was added sodium hydride at room temperature. The mixture was stirred for 30 minutes, [1,3]dioxolan-2-one was added, the mixture was stirred and slowly warmed to room temperature. The reaction was monitored by TLC. After the reaction was done, EtOAc was added, washed with saturated NaHCO3, water and brine, dried with Na2SO4, filtered and concentrated. The residue was purified by silica gel, eluants EtOAc and DCM 10%, to give 2-(4-Bromo-pyrazol-1-yl)-ethanol 0.22 g, yield 34%. 1H NMR (400 MHz, chloroform-D) δ ppm 7.49 (s, 1H) 7.46 (s, 1H) 4.18-4.23 (m, 2H) 3.93-3.98 (m, 2H) 3.09 (s, 1H).
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Synthesis routes and methods II

Procedure details

1-(2-Benzyloxyethyl)-4-bromopyrazole (1.078 g) was dissolved in ethanol (20 ml). After adding conc. hydrochloric acid (15 ml), the resultant mixture was stirred at 80° C. for 10 hr. After allowing to cool, it was concentrated under reduced pressure followed by the addition of a saturated aqueous solution of sodium bicarbonate. Then the resultant mixture was extracted with ethyl acetate and the organic layer was washed with water, dried over magnesium sulfate and concentrated under reduced pressure to give the title compound (525 mg) as a colorless oil (yield: 71%).
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